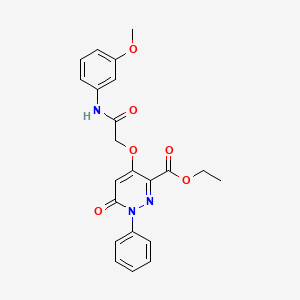

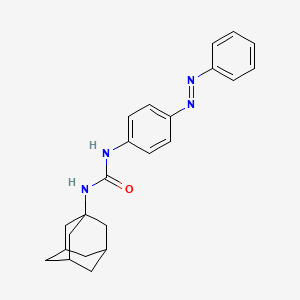

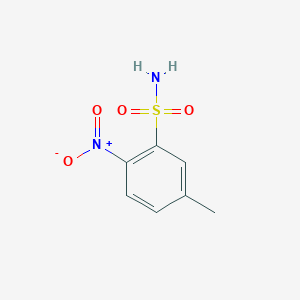

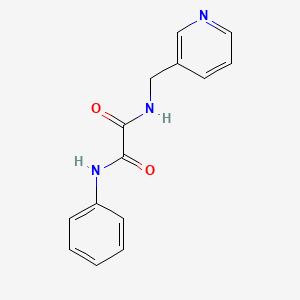

1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane-based compounds have been synthesized and evaluated as potential inhibitors of Hypoxia inducible factor-1 (HIF-1α), a key mediator during cancer cells to adapt tumor hypoxic condition .

Synthesis Analysis

The synthesis of adamantane-based compounds involves various chemical reactions, but the exact process for “1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea” is not specified in the sources I found .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of adamantane-based compounds are complex and depend on the specific compound. The exact chemical reactions for “1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea” are not specified in the sources I found .科学的研究の応用

1. Enhancement of Pharmacokinetics and Anti-Inflammatory Effects

1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea derivatives have been studied for their improved pharmacokinetic parameters and anti-inflammatory effects. The introduction of adamantyl and phenyl groups in urea-based inhibitors has shown to enhance potency and improve pharmacokinetic profiles, such as higher maximal concentrations and larger area under the curve (AUC), indicating increased absorption and longer duration in the body. For instance, one of the derivatives, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), demonstrated a significant anti-inflammatory effect in a lipopolysaccharide-challenged murine model, reversing shifts in plasma levels of inflammatory cytokines and epoxides more potently than its predecessors (Liu et al., 2013).

2. Soluble Epoxide Hydrolase (sEH) Inhibition

Derivatives of 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea have been synthesized and studied for their inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. These inhibitors are considered therapeutic targets for various cardiovascular diseases and inflammatory pain. Studies have revealed that adamantyl ureas exhibit high inhibitory potency against sEH, contributing to their potential therapeutic effects (Butov et al., 2016).

3. Antimicrobial and Antitubercular Properties

Compounds with adamantyl and urea fragments have shown antimicrobial and antitubercular properties. For instance, a novel series of 1,2,3-triazole-adamantylacetamide hybrids displayed potent antitubercular activity against Mycobacterium tuberculosis, with one of the compounds exhibiting promising lead MIC and selectivity index (Addla et al., 2014). Similarly, new urea derivatives containing aryl moieties demonstrated significant growth inhibition against certain bacterial strains, with adamantyl urea adducts showing outstanding growth inhibition towards Acinetobacter baumannii (Patil et al., 2019).

作用機序

Target of Action

The primary target of 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a key mediator that allows cancer cells to adapt to hypoxic conditions, which are often present in tumor environments .

Mode of Action

1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea interacts with HIF-1, inhibiting its function .

Biochemical Pathways

By inhibiting HIF-1, 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea disrupts the cellular response to hypoxia . This can affect various downstream pathways, including those involved in cell survival, angiogenesis, and energy metabolism .

Result of Action

The inhibition of HIF-1 by 1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea can lead to a decrease in tumor growth and angiogenesis . This is because HIF-1 plays a crucial role in these processes, particularly under hypoxic conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(1-adamantyl)-3-(4-phenyldiazenylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O/c28-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-26-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZCWADHIUMIQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701040838 |

Source

|

| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Adamantyl)-3-(4-phenyldiazenylphenyl)urea | |

CAS RN |

324036-71-7 |

Source

|

| Record name | Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701040838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

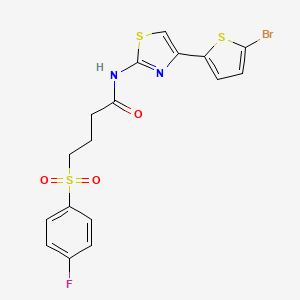

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2798757.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2798762.png)

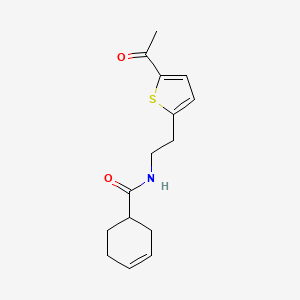

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)

![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)

![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]thio}ethyl)propanamide](/img/structure/B2798772.png)